Methyl maslinate
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Overview
Description
Methyl maslinate, also known as this compound, is a natural pentacyclic triterpene ester derived from maslinic acid. Maslinic acid is primarily found in the waxy skin of olives and other plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antidiabetic, antioxidant, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl maslinate can be synthesized through the esterification of maslinic acid with methanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of maslinic acid methyl ester often involves the extraction of maslinic acid from olive pomace, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure maslinic acid. The esterification step is then performed using methanol and an acid catalyst under controlled conditions to produce maslinic acid methyl ester in large quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl maslinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Methyl maslinate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various triterpenoid derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Methyl maslinate exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: Induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. .
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Comparison with Similar Compounds
Methyl maslinate is unique among triterpenoids due to its diverse biological activities and safety profile. Similar compounds include:
Oleanolic Acid: Another pentacyclic triterpene with similar antitumor and antioxidant properties.
Ursolic Acid: Known for its anti-inflammatory and anticancer activities.
Betulinic Acid: Exhibits antitumor and antiviral properties.
Properties
Molecular Formula |
C31H50O4 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
OTDUGESKRJHFHR-SUXCAEKLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
Synonyms |
2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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